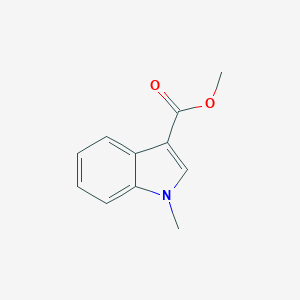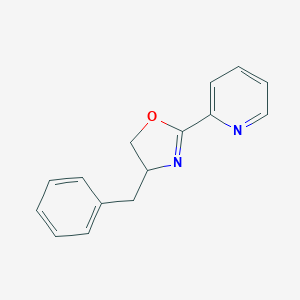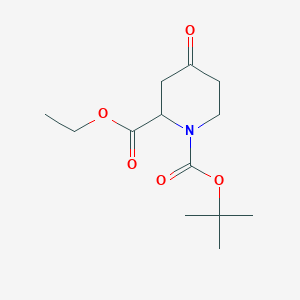
4,6-Dimethoxypyrimidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxypyrimidine-2-carbaldehyde, also known as DMP, is a heterocyclic organic compound that belongs to the pyrimidine family. It has a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol .
Synthesis Analysis
The synthesis of related compounds such as 2-amino-4,6-dimethoxypyrimidine (ADM) has been reported. ADM was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) as the methylating agent .Molecular Structure Analysis
The molecular structure of 4,6-Dimethoxypyrimidine-2-carbaldehyde is characterized by a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions and a carbaldehyde group at the 2 position.Applications De Recherche Scientifique
Synthesis of Pyrimidine Derivatives
4,6-Dimethoxypyrimidine-2-carbaldehyde can be used in the synthesis of various pyrimidine derivatives. For instance, it can be converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine . These compounds can then be further modified to create a wide range of pyrimidine-based compounds .
Aromatic Nucleophilic Substitution Reactions
This compound can undergo aromatic nucleophilic substitution reactions. For example, it can participate in amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This allows for the creation of pyrimidine-based compound precursors of N-heterocyclic systems .
Building Molecular Complexity and Diversity
4,6-Dimethoxypyrimidine-2-carbaldehyde can be used to incorporate complexity and molecular diversity in pyrimidine derivatives. By changing solvents, bases, and heating sources, it’s possible to find the best reaction conditions for the synthesis of these derivatives .
Synthesis of 2-Cyanopyrimidines
This compound can be used in the synthesis of 2-cyanopyrimidines. For example, 4,6-dimethoxy-2-(methylthio)pyrimidine can be chlorinated with N-chlorosuccinimide (NCS) to afford 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine . This compound can then be converted to 4,6-dimethoxypyrimidine-2-carbonitrile .
Chlorination Reactions
4,6-Dimethoxypyrimidine-2-carbaldehyde can undergo chlorination reactions. For instance, 4,6-dimethoxy-2-(methylthio)pyrimidine can be chlorinated with N-chlorosuccinimide (NCS) to produce 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .
Synthesis of 2-Amino-4,6-dimethoxypyrimidine
4,6-Dimethoxypyrimidine-2-carbaldehyde can be used in the synthesis of 2-amino-4,6-dimethoxypyrimidine (ADM). This can be achieved by reacting 2-amino-4,6-dihydroxypyrimidine (ADH) with dimethyl carbonate (DMC) in the presence of potassium carbonate and a phase transfer catalyst .
Orientations Futures
Propriétés
IUPAC Name |
4,6-dimethoxypyrimidine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWHUOXVOLTFRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560954 |
Source


|
| Record name | 4,6-Dimethoxypyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxypyrimidine-2-carbaldehyde | |
CAS RN |
125966-89-4 |
Source


|
| Record name | 4,6-Dimethoxy-2-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125966-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxypyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














